N-Fmoc-O4-fluorenylmethyl-L-aspartic acid
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Overview
Description
Fmoc-asp(ofm)-oh: is a doubly protected aspartic acid derivative. The compound is modified with fluorenylmethyloxycarbonyl (Fmoc) and ortho-fluoromethyl (OFm) groups. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions during the assembly of peptide chains. The Fmoc group is particularly popular due to its stability under basic conditions and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-asp(ofm)-oh typically involves the protection of the aspartic acid’s amino and carboxyl groups. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The OFm group is introduced using ortho-fluoromethyl benzyl bromide under basic conditions .
Industrial Production Methods: Industrial production of Fmoc-asp(ofm)-oh follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-asp(ofm)-oh undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF) to yield the free amino group.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products:
Deprotected Aspartic Acid: After removal of the Fmoc group.
Peptide Chains: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry: Fmoc-asp(ofm)-oh is widely used in solid-phase peptide synthesis (SPPS) for the construction of peptide chains. Its protecting groups ensure selective reactions and high yields .
Biology and Medicine: The compound is used in the synthesis of bioactive peptides and proteins, which are crucial in drug development and therapeutic applications. It is also employed in the study of protein-protein interactions and enzyme mechanisms .
Industry: In the pharmaceutical industry, Fmoc-asp(ofm)-oh is used to produce peptide-based drugs. It is also utilized in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-asp(ofm)-oh primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chain elongation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The OFm group similarly protects the carboxyl group, ensuring selective reactions .
Comparison with Similar Compounds
Fmoc-asp(otbu)-oh: Another protected aspartic acid derivative with tert-butyl (Otbu) protecting group.
Fmoc-glu(ofm)-oh: A glutamic acid derivative with similar protecting groups.
Uniqueness: Fmoc-asp(ofm)-oh is unique due to its specific combination of protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly suitable for applications requiring high purity and selective reactions .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO6/c35-31(39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)17-30(32(36)37)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLJMACTOMSWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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